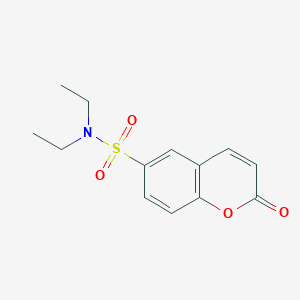
N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide is a chemical compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Mecanismo De Acción
Target of Action
N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide primarily targets α-amylase , α-glycosidase , and PPAR-γ . These targets play a significant role in the regulation of glucose metabolism and insulin sensitivity, making them crucial in the management of diabetes .
Mode of Action
The compound interacts with its targets, inhibiting their activity and leading to changes in glucose metabolism. It exhibits inhibitory activity against α-amylase and α-glycosidase, enzymes involved in the breakdown of complex carbohydrates into simple sugars . It also shows potential PPAR-γ activity, indicating its role in enhancing insulin sensitivity .
Biochemical Pathways
The inhibition of α-amylase and α-glycosidase slows down the breakdown of carbohydrates, reducing the rate at which glucose is absorbed into the bloodstream . This helps regulate blood glucose levels, beneficial for managing diabetes. The activation of PPAR-γ improves insulin sensitivity, promoting more efficient glucose uptake by cells .
Pharmacokinetics
In silico ADMET prediction indicates that this compound has an acceptable range of oral bioavailability and drug-likeness . This suggests that the compound can be effectively absorbed and distributed in the body, reaching its target sites to exert its therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action include the regulation of blood glucose levels and enhancement of insulin sensitivity . By inhibiting α-amylase and α-glycosidase, it reduces postprandial hyperglycemia. By activating PPAR-γ, it promotes glucose uptake by cells, helping to maintain normal blood glucose levels .
Análisis Bioquímico
Biochemical Properties
N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide has been found to interact with several enzymes and proteins. For instance, it has been shown to exhibit inhibitory activity against α-amylase and α-glucosidase enzymes . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their function .
Cellular Effects
In terms of cellular effects, this compound has been found to influence cell function in several ways. For example, it has been shown to have potential anti-diabetic activity, indicating that it may influence cellular metabolism . Additionally, it has been found to exhibit potential PPAR-γ activity, which could impact cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. For instance, it has been found to bind to the active sites of α-amylase and α-glucosidase enzymes, inhibiting their function . Furthermore, it has been shown to interact with PPAR-γ, potentially influencing gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide typically involves the reaction of 3-formyl-4-hydroxybenzenesulfonyl chloride with activated methylene derivatives in the presence of ammonium acetate as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the sulfonamide group.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-oxo-2H-chromene-6-sulfonamide: A closely related compound with similar biological activities.
2-imino-2H-chromene-6-sulfonamide: Another derivative with potential therapeutic applications.
Uniqueness
N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide stands out due to its specific diethyl substitution, which enhances its chemical stability and biological activity compared to other similar compounds. This unique structure allows it to interact more effectively with molecular targets, making it a valuable compound for scientific research and potential therapeutic development.
Propiedades
IUPAC Name |
N,N-diethyl-2-oxochromene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-3-14(4-2)19(16,17)11-6-7-12-10(9-11)5-8-13(15)18-12/h5-9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFZNZNMBVBMKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
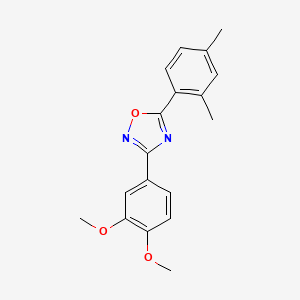
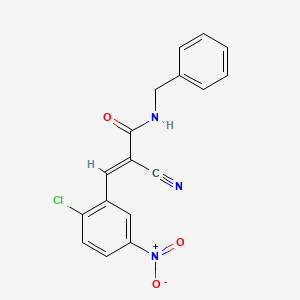
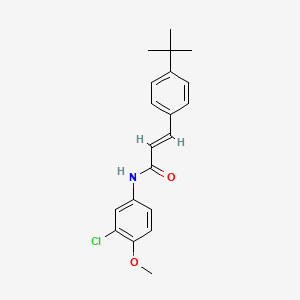
![2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5797315.png)
![N-[(2-chlorophenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B5797323.png)
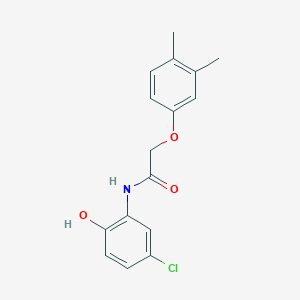
![3-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide](/img/structure/B5797341.png)
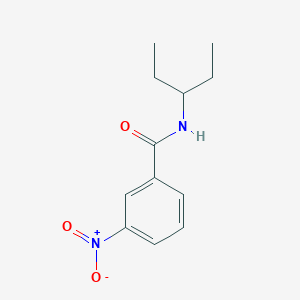
![n-Ethyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide](/img/structure/B5797347.png)
![N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5797354.png)
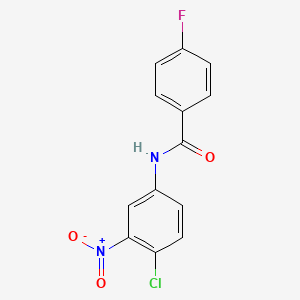
![2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5797371.png)
![N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B5797384.png)
![3-[1-(carbamothioylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5797387.png)
